molecular formula C15H11N3S B14483365 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 64329-56-2

11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine

Cat. No.: B14483365
CAS No.: 64329-56-2
M. Wt: 265.3 g/mol
InChI Key: GALWJCJMPBHFAR-UHFFFAOYSA-N
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Description

11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is a complex heterocyclic compound that features both quinoxaline and benzothiazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the condensation of 2-aminothiophenol with a suitable quinoxaline derivative. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the quinoxaline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is unique due to the combination of quinoxaline and benzothiazine moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64329-56-2

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

11-methylquinoxalino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C15H11N3S/c1-18-12-8-4-2-6-10(12)17-15-14(18)16-11-7-3-5-9-13(11)19-15/h2-9H,1H3

InChI Key

GALWJCJMPBHFAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4S3

Origin of Product

United States

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